Compound Description: This compound serves as a synthetic precursor in the development of B-ring-open analogues of colchicine. []
Relevance: This compound shares the 3,4,5-trimethoxyphenylpropyl substructure with Propyl[(3,4,5-trimethoxyphenyl)methyl]amine. This shared substructure highlights a connection in their synthetic pathways and potential overlap in their biological activities, especially considering the established medicinal properties of colchicine. []
Compound Description: This series of compounds, derived from 1,3,4-oxadiazole-2-thione, are being explored as potential urease inhibitors with promising anti-ulcer drug potential. []
Relevance: The presence of the 3,4,5-trimethoxyphenyl group in these compounds, also found in Propyl[(3,4,5-trimethoxyphenyl)methyl]amine, suggests potential similarities in their pharmacological profiles. While the core structures differ, the shared moiety might influence their binding to similar biological targets or impact their pharmacokinetic properties. []
Compound Description: This class of compounds, also originating from 1,3,4-oxadiazole-2-thione, displays potent urease inhibition and antioxidant properties, making them potential candidates for anti-ulcer drug development. []
Relevance: Similar to the previous example, the inclusion of the 3,4,5-trimethoxyphenyl group links these compounds to Propyl[(3,4,5-trimethoxyphenyl)methyl]amine. This shared structural feature might contribute to overlapping pharmacological activities or influence their interactions with biological systems despite differences in their core structures. []
Compound Description: Compound 7f exhibits promising anticancer activity, demonstrating in vitro cytotoxicity against several human tumor cell lines and inducing cell cycle arrest and apoptosis. []
Relevance: This compound, like Propyl[(3,4,5-trimethoxyphenyl)methyl]amine, contains the 3,4,5-trimethoxyphenyl moiety. This structural similarity could suggest potential commonalities in their mechanisms of action or binding affinities to certain biological targets, despite their different overall structures. []
Compound Description: Ligand 3 and its metal complexes possess hydrophobic cavities capable of accommodating small molecules, making them of interest in host-guest chemistry and potential applications in sensing or catalysis. []
Relevance: Sharing the 3,4,5-trimethoxyphenyl substituent with Propyl[(3,4,5-trimethoxyphenyl)methyl]amine, this compound suggests a potential for similar intermolecular interactions or binding preferences. The presence of this shared group could influence their solubility, lipophilicity, or interactions with biological targets. []
Compound Description: This series of compounds, synthesized through Ugi reaction, displays potential anti-tubercular activity. []
Relevance: Similar to Propyl[(3,4,5-trimethoxyphenyl)methyl]amine, this series of compounds features the 3,4,5-trimethoxyphenyl group. This shared moiety suggests potential similarities in their pharmacological profiles and might influence their interactions with biological targets relevant to tuberculosis, despite differences in their core structures. []
Compound Description: This compound exhibits potent antiproliferative activity against the MCF-7 breast cancer cell line, demonstrating significantly higher potency than doxorubicin. []
Relevance: Similar to Propyl[(3,4,5-trimethoxyphenyl)methyl]amine, this compound incorporates the 3,4,5-trimethoxyphenyl moiety. This structural similarity, despite the different core structures, could imply a possible role of this shared moiety in their interactions with biological targets related to cancer cell growth inhibition. []
Compound Description: This compound demonstrates remarkable antiproliferative activity against the MCF-7 breast cancer cell line, exceeding the potency of doxorubicin. []
Relevance: Although it doesn't directly share the 3,4,5-trimethoxyphenyl moiety with Propyl[(3,4,5-trimethoxyphenyl)methyl]amine, compound 10 belongs to the same series of 4-aminoquinoline derivatives designed as potential antiproliferative agents. [] This categorization suggests potential similarities in their mechanisms of action or interactions with biological targets related to cancer.
Compound Description: This compound exhibits potent antiproliferative activity against the MCF-7 breast cancer cell line, surpassing the potency of doxorubicin. []
Relevance: Like compound 10, despite lacking the 3,4,5-trimethoxyphenyl group present in Propyl[(3,4,5-trimethoxyphenyl)methyl]amine, compound 11 is classified within the same series of 4-aminoquinoline derivatives being investigated for their antiproliferative properties. [] This shared chemical class suggests potential similarities in their mechanisms of action or interactions with biological targets involved in cancer cell growth.
Compound Description: This compound demonstrates potent antiproliferative activity against the MCF-7 breast cancer cell line, exceeding the potency of doxorubicin. []
Relevance: While it doesn't directly share the 3,4,5-trimethoxyphenyl moiety with Propyl[(3,4,5-trimethoxyphenyl)methyl]amine, compound 13 belongs to the same family of 4-aminoquinoline derivatives explored for their antiproliferative effects. [] This grouping suggests potential commonalities in their mechanisms of action or interactions with biological targets involved in cancer cell growth.
Compound Description: This series of compounds, designed as potential drugs against Pneumocystis carinii and Toxoplasma gondii, are analogues of the potent dihydrofolate reductase (DHFR) inhibitors trimetrexate (TMQ) and piritrexim (PTX). []
Relevance: This series of compounds incorporates the 3,4,5-trimethoxyphenyl group, also found in Propyl[(3,4,5-trimethoxyphenyl)methyl]amine. While the core structures differ, the shared moiety might influence their binding to similar biological targets or impact their pharmacokinetic properties. []
Compound Description: This series of compounds, designed as potential drugs against Pneumocystis carinii and Toxoplasma gondii, are analogues of the potent dihydrofolate reductase (DHFR) inhibitors trimetrexate (TMQ) and piritrexim (PTX). []
Relevance: Although they don't contain the 3,4,5-trimethoxyphenyl group found in Propyl[(3,4,5-trimethoxyphenyl)methyl]amine, these compounds belong to the same series of 2,4-diaminothieno[2,3-d]pyrimidine analogues as the previous entry. [] This shared chemical class suggests potential similarities in their mechanisms of action or interactions with biological targets, especially considering their design as DHFR inhibitors.
Compound Description: This compound is a 2,4-pteridinediamine derivative evaluated for antimalarial activity. []
Relevance: While it doesn't share the 3,4,5-trimethoxyphenyl group present in Propyl[(3,4,5-trimethoxyphenyl)methyl]amine, it belongs to the same series of 6-[[(aryl and aralkyl)amino]methyl]-2,4-pteridinediamines that includes compounds with the 3,4,5-trimethoxyphenyl substituent. [] This shared chemical class suggests potential similarities in their mechanisms of action or interactions with biological targets, particularly in the context of antimalarial activity.
Compound Description: HV 723 is an alpha(2)-adrenoceptor antagonist. Research suggests that the alpha(2C)-adrenoceptor is the predominant postjunctional alpha(2)-adrenoceptor subtype in human saphenous vein. []
Relevance: This compound, like Propyl[(3,4,5-trimethoxyphenyl)methyl]amine, possesses the 3,4,5-trimethoxyphenyl group. This structural similarity might indicate potential overlaps in their binding affinities or activities related to alpha(2)-adrenoceptors, despite differences in their overall structures and pharmacological profiles. []
N-methyl P-phenylethylamine
Compound Description: N-methyl P-phenylethylamine is a sympathomimetic amine isolated from Acacia berlandieri. []
Relevance: While it doesn't directly share the 3,4,5-trimethoxyphenyl group present in Propyl[(3,4,5-trimethoxyphenyl)methyl]amine, N-methyl P-phenylethylamine is discussed in the context of research on Acacia berlandieri, which also investigates the metabolism of compounds like mescaline (3,4,5-trimethoxyphenethylamine). [] This contextual link suggests potential similarities in their metabolic pathways or pharmacological effects related to the presence of the phenethylamine core structure.
3,4,5-trimethoxyphenylethanol
Compound Description: 3,4,5-trimethoxyphenylethanol is a metabolic intermediate of mescaline (3,4,5-trimethoxyphenethylamine) and exhibits significant behavioral and pharmacological effects. []
Relevance: This compound shares the 3,4,5-trimethoxyphenyl moiety with Propyl[(3,4,5-trimethoxyphenyl)methyl]amine. This structural similarity suggests potential similarities in their metabolic pathways or pharmacological effects. []
3,4,5-trimethoxyphenyl acetaldehyde
Compound Description: 3,4,5-trimethoxyphenyl acetaldehyde is a metabolic intermediate of mescaline (3,4,5-trimethoxyphenethylamine) and exhibits significant behavioral and pharmacological effects. []
Relevance: Sharing the 3,4,5-trimethoxyphenyl moiety with Propyl[(3,4,5-trimethoxyphenyl)methyl]amine, this compound suggests potential similarities in their metabolic pathways or pharmacological effects. []
Compound Description: These compounds exhibit pronounced and selective anti-arrhythmic activity in vivo on epinephrine arrhythmias, showing improved activity compared to the natural coumarin peucenol. []
Relevance: This series of compounds, like Propyl[(3,4,5-trimethoxyphenyl)methyl]amine, incorporates the 3,4,5-trimethoxyphenyl group. This structural similarity, despite the difference in their core structures, might suggest a potential role for this shared moiety in their interactions with biological targets related to cardiac arrhythmias. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.